REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[Cl:6][CH2:7][N+:8]12[CH2:15][CH2:14][N:11]([CH2:12][CH2:13]1)[CH2:10][CH2:9]2.[F:16][B-:17]([F:20])([F:19])[F:18].[Na+].[F:22]F>C(#N)C>[F:1][B-:2]([F:5])([F:4])[F:3].[F:16][B-:17]([F:20])([F:19])[F:18].[Cl:6][CH2:7][N+:8]12[CH2:15][CH2:14][N+:11]([F:22])([CH2:12][CH2:13]1)[CH2:10][CH2:9]2 |f:0.1,2.3,6.7.8|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.ClC[N+]12CCN(CC1)CC2
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.51 mmol | |
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |